Cholesteryldocosa-7,10,13,16-tetraenoate-d7

Lipidomics Mass Spectrometry Stable Isotope Labeling

Cholesteryldocosa-7,10,13,16-tetraenoate-d7 (CAS 2342574-92-7) is a stable isotope-labeled internal standard, being the deuterated form of the cholesteryl ester of adrenic acid (22:4, n-6). With a molecular formula of C49H73D7O2 and a molecular weight of 708.20 g/mol , the compound features seven deuterium atoms substituted on the alkyl tail of the cholesterol moiety.

Molecular Formula C49H80O2
Molecular Weight 708.2 g/mol
CAS No. 2342574-92-7
Cat. No. B15599421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryldocosa-7,10,13,16-tetraenoate-d7
CAS2342574-92-7
Molecular FormulaC49H80O2
Molecular Weight708.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h11-12,14-15,17-18,20-21,30,39-40,42-46H,7-10,13,16,19,22-29,31-38H2,1-6H3/b12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1/i2D3,3D3,39D
InChIKeyITGTXSFLBABXQA-DDDMWDGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cholesteryldocosa-7,10,13,16-tetraenoate-d7 (CAS 2342574-92-7): A Deuterated Cholesteryl Ester Internal Standard for Quantitative Lipidomics


Cholesteryldocosa-7,10,13,16-tetraenoate-d7 (CAS 2342574-92-7) is a stable isotope-labeled internal standard, being the deuterated form of the cholesteryl ester of adrenic acid (22:4, n-6) [1]. With a molecular formula of C49H73D7O2 and a molecular weight of 708.20 g/mol , the compound features seven deuterium atoms substituted on the alkyl tail of the cholesterol moiety [2]. This specific labeling pattern is designed for use in mass spectrometry (MS) to enable precise quantification of the endogenous, unlabeled analyte, Cholesteryldocosa-7,10,13,16-tetraenoate (CE 22:4), in complex biological matrices .

Why Unlabeled Cholesteryldocosa-7,10,13,16-tetraenoate Cannot Substitute for Its Deuterated Analog in Absolute Quantification


In liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipidomics, the use of a deuterated internal standard is essential for achieving high precision and accuracy in the absolute quantification of cholesteryl esters (CEs) [1]. The unlabeled, endogenous analyte (Cholesteryldocosa-7,10,13,16-tetraenoate) is indistinguishable from an unlabeled standard in the mass analyzer, making it impossible to correct for variable ion suppression, extraction efficiency, and instrument drift [2]. While a structural analog internal standard (e.g., a non-endogenous CE species) can be used, it does not co-elute with the analyte, exposing the quantification to differential matrix effects and ion source conditions [3]. A stable isotope-labeled (SIL) internal standard, such as the -d7 analog, co-elutes with the target analyte and experiences near-identical sample processing and ionization behaviors, thereby providing the most robust normalization for these sources of analytical variability [4].

Quantitative Evidence for Cholesteryldocosa-7,10,13,16-tetraenoate-d7 in Analytical Performance and Selectivity


Mass Spectrometric Selectivity: Cholesteryldocosa-7,10,13,16-tetraenoate-d7 vs. Unlabeled Analyte

Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is designed to provide a distinct mass shift relative to its unlabeled counterpart for selective detection in MS analysis . The replacement of seven hydrogen atoms with deuterium results in a nominal mass increase of 7 Da, creating a unique m/z value that is resolved by the mass analyzer from the endogenous CE 22:4 species .

Lipidomics Mass Spectrometry Stable Isotope Labeling

Chromatographic Co-Elution: Superior Normalization of Matrix Effects vs. Structural Analogs

A key advantage of a SIL internal standard over a structural analog is its near-identical chromatographic retention time [1]. For Cholesteryldocosa-7,10,13,16-tetraenoate-d7, the deuterium labeling is on the cholesterol tail, minimally affecting its interaction with reversed-phase LC columns [2]. This ensures co-elution with the unlabeled analyte, which is critical for correcting for matrix-induced ion suppression or enhancement that varies across the chromatographic run [3].

LC-MS/MS Bioanalysis Matrix Effects Internal Standard

Analytical Purity: High Chemical Purity Ensures Reliable Quantification

The high chemical purity of a deuterated internal standard is critical to prevent interference with the quantification of the target analyte . Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is available with a specified purity of ≥99% [1]. This minimizes the risk of introducing unlabeled analyte into the sample, which would cause a positive bias in quantification, or of introducing impurities that could cause ion suppression .

Analytical Chemistry Quality Control Internal Standard

Primary Application Scenarios for Cholesteryldocosa-7,10,13,16-tetraenoate-d7 in Analytical and Research Workflows


Absolute Quantification of CE 22:4 in Lipidomics Studies

This internal standard is used in targeted lipidomics workflows employing LC-MS/MS for the absolute quantification of Cholesteryldocosa-7,10,13,16-tetraenoate (CE 22:4) in biological samples such as plasma, tissues, and cell cultures [1]. By spiking a known amount of the deuterated standard into the sample before extraction, researchers can normalize for sample preparation losses and ion source fluctuations, enabling precise and accurate determination of CE 22:4 concentration. The distinct mass shift of +7 Da ensures unambiguous detection and quantification.

Investigation of Cholesteryl Ester Metabolism and Turnover

The compound serves as a critical internal standard for studies investigating the metabolism of adrenic acid-derived cholesteryl esters [2]. It can be used in conjunction with in vivo D2O labeling or stable isotope tracer studies to quantify the flux and turnover rates of CE 22:4 in specific metabolic pathways, such as those related to inflammation or neurological function where adrenic acid is a key metabolite [3].

Quality Control and Method Validation in Clinical/Translational Lipidomics

In clinical research or regulated bioanalytical environments, this deuterated standard is essential for developing and validating robust LC-MS/MS methods for CE 22:4 [4]. It is used to construct calibration curves and to assess key method validation parameters, including accuracy, precision, recovery, and matrix effects, in compliance with guidelines from bodies like the FDA and EMA for biomarker analysis [5].

Research into Adrenic Acid and PUFA Metabolism in Neurological and Inflammatory Models

Adrenic acid (22:4, n-6) and its esterified forms are implicated in various biological processes, including inflammation and peroxisomal disorders. Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is the optimal internal standard for quantifying its cholesteryl ester in studies examining the role of adrenic acid in conditions such as Zellweger spectrum disorders or in the brain, where CE 22:4 is a relevant molecular species [6].

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